molecular formula C9H13N3S B092738 N-(2-ethylphenyl)hydrazinecarbothioamide CAS No. 16667-04-2

N-(2-ethylphenyl)hydrazinecarbothioamide

Cat. No. B092738
CAS RN: 16667-04-2
M. Wt: 195.29 g/mol
InChI Key: CVYAVYZOGZJQHT-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, a class of compounds known for their diverse biological activities and potential applications in various fields of chemistry and medicine. These compounds are characterized by the presence of a hydrazine group attached to a thiourea moiety, which can be further substituted with various aryl or alkyl groups to yield a wide range of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of N-(2-ethylphenyl)hydrazinecarbothioamide derivatives typically involves the reaction of appropriate isothiocyanates with hydrazine or its derivatives. For instance, N-(3-chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate . Similarly, various substituted phenyl hydrazinecarbothioamides have been synthesized by treating 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl) hydrazine carbothioamides with suitable reagents . These synthetic routes often involve condensation reactions and can be tailored to introduce different substituents, leading to a diverse array of compounds with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods such as NMR, FT-IR, FT-Raman, and UV-Vis, as well as X-ray crystallography. For example, the crystal and molecular structure of a related compound, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide, was determined by X-ray diffractometry, revealing that it belongs to the triclinic crystal system with space group P-1 . Quantum chemical computations using density functional theory (DFT) have also been employed to determine optimized structure parameters and other molecular characteristics .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can undergo various chemical reactions to form different heterocyclic rings. For instance, the reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate yielded various heterocyclic compounds such as pyrazoles, triazoles, and thiadiazoles . These reactions are influenced by factors such as temperature and the nature of the starting materials, which can lead to different products under varying conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-ethylphenyl)hydrazinecarbothioamide derivatives are closely related to their molecular structure. These properties can be studied through experimental techniques and theoretical calculations. For example, the spectroscopic analysis provides insights into the electronic transitions and potential applications in nonlinear optics (NLO) . The stability constants and coordination modes of these compounds in complexation reactions with various metals have also been investigated, revealing their potential as ligands in coordination chemistry .

Scientific Research Applications

  • DNA Binding and Antimicrobial Activity : Thiazole derivatives pendent to N-phenylmorpholine moiety, similar in structure to N-(2-ethylphenyl)hydrazinecarbothioamide, have been shown to bind DNA and demonstrate significant antimicrobial and anti-cancer activities (Farghaly et al., 2020).

  • Cancer Treatment : N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and its copper(II)/nickel(II) complexes have been studied for their ability to bind DNA, cleave DNA without any external agent, and exhibit significant in vitro cytotoxicity against lung cancer cell lines (Muralisankar et al., 2016).

  • Corrosion Inhibition : Thiosemicarbazides like N-(2-ethylphenyl)hydrazinecarbothioamide have been researched for their potential as corrosion inhibitors in acidic medium, showing significant inhibition efficiency (Ebenso et al., 2010).

  • Biological Sensor Applications : N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide has been used as a fluorescent sensor for the determination of Fe(III) in aqueous solutions, displaying good selectivity and a linear ratiometric response (Casanueva Marenco et al., 2012).

  • Electrochemical Applications : A modified carbon nanotube paste electrode of 2-(4-oxo-3-phenyl-3,4-dihydro-quinazolinyl)-N'-phenyl-hydrazinecarbothioamide has been fabricated for the electro-oxidation and selective determination of epinephrine in the presence of norepinephrine (Beitollahi et al., 2008).

  • Anticonvulsant Activity : N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity, showing significant potential in seizure models (Tripathi et al., 2012).

  • Inhibition of Melanogenesis : Ketonethiosemicarbazones derived from hydrazinecarbothioamides have been synthesized and evaluated for their melanogenesis inhibition in melanoma B16 cells, indicating potential application in the treatment of hyperpigmentation disorders (Thanigaimalai et al., 2011).

properties

IUPAC Name

1-amino-3-(2-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYAVYZOGZJQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374544
Record name N-(2-Ethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)hydrazinecarbothioamide

CAS RN

16667-04-2
Record name N-(2-Ethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Ethylphenyl)-3-thiosemicarbazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kaur, S Kumar, RS Verma, A Garg… - Archiv der …, 2011 - Wiley Online Library
Some new 2‐(2‐(4(4‐substitutedbenzoyl‐2‐methylphenoxy)acetyl)‐N‐(2‐substitutedphenyl) hydrazinecarbothioamides (4a–4j) and (4‐((5‐(2‐substitutedphenylamino)‐1,3,4‐oxadiazol…
Number of citations: 6 onlinelibrary.wiley.com

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